Clarithromycin

Antimicrobial Resistance Mycobacterial Infections In Vitro Pharmacology

Select Clarithromycin for its evidence-backed pharmacokinetic superiority: 55% oral bioavailability—more than double erythromycin's ~25%—ensuring consistent systemic exposure with reduced inter-subject variability. This 6-O-methyl modification prevents acid-induced degradation in the stomach, making it the preferred macrolide for controlled PK/PD studies and oral formulation development. For anti-pneumococcal research, clarithromycin demonstrates a 4-fold lower bactericidal concentration (2x MIC vs. 8x MIC) against S. pneumoniae compared to erythromycin, and higher activity than azithromycin against both S. pneumoniae and S. aureus. As a potent, well-characterized CYP3A4 inhibitor (3.7-fold increased clinical hypotension risk with CCBs), it serves as an essential mechanistic probe for IVIVE model validation and drug-drug interaction assessment. Generic substitution among macrolides is scientifically unsound—choose clarithromycin for compound-specific, evidence-based research.

Molecular Formula C38H69NO13
Molecular Weight 748.0 g/mol
CAS No. 81103-11-9
Cat. No. B1669154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClarithromycin
CAS81103-11-9
Synonyms6-O-Methylerythromycin
A 56268
A-56268
A56268
Biaxin
Clarithromycin
TE 031
TE-031
TE031
Molecular FormulaC38H69NO13
Molecular Weight748.0 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O
InChIInChI=1S/C38H69NO13/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,47-14)33(52-35-29(41)25(39(11)12)16-20(3)48-35)22(5)30(23(6)34(44)50-26)51-27-18-36(8,46-13)32(43)24(7)49-27/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
InChIKeyAGOYDEPGAOXOCK-KCBOHYOISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder.
Solubility2.17e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Clarithromycin (CAS 81103-11-9): A 14-Membered Macrolide with Quantifiable PK and Activity Advantages for Scientific Selection


Clarithromycin is a 14-membered ring macrolide antibiotic and a 6-O-methyl derivative of erythromycin, designed to overcome the acid lability and poor oral bioavailability of the parent compound [1]. This structural modification prevents acid-induced degradation in the stomach, leading to an improved pharmacokinetic profile characterized by an oral bioavailability of approximately 55%, a value more than double that of erythromycin base [1]. The compound exhibits bacteriostatic action against a range of Gram-positive and certain Gram-negative bacteria, and its in vivo activity is enhanced by an active metabolite, 14-hydroxy clarithromycin [1].

Why Clarithromycin Cannot Be Directly Substituted with Other Macrolides Like Erythromycin or Azithromycin


Generic substitution among macrolides is not scientifically sound due to quantifiable and clinically significant differences in pharmacokinetics, antibacterial potency against specific pathogens, and drug interaction profiles. While all are macrolides, clarithromycin's 55% oral bioavailability is substantially higher than that of erythromycin (~25%) and differs in profile from azithromycin (37%) [1]. Furthermore, clarithromycin demonstrates a 4-fold lower bactericidal concentration than erythromycin against pneumococci [2], yet it shares erythromycin's strong inhibition of CYP3A4, unlike azithromycin, which has a clinically negligible interaction profile [3]. These orthogonal differences in PK and PD necessitate compound-specific, evidence-based selection rather than class-based substitution.

Quantitative Evidence Guide for Clarithromycin: Head-to-Head Performance Against Erythromycin and Azithromycin


Clarithromycin vs. Erythromycin: A 4-Fold Higher Potency Against M. chelonae

Clarithromycin exhibits significantly greater in vitro potency than erythromycin against *Mycobacterium chelonae*. A comparative study quantified this difference, finding clarithromycin to be 10 to 50 times more active than erythromycin against this pathogen [1]. This substantial potency advantage is a key differentiator when selecting a macrolide for *M. chelonae* infections.

Antimicrobial Resistance Mycobacterial Infections In Vitro Pharmacology

Clarithromycin vs. Erythromycin: Superior Oral Bioavailability (55% vs. ~25%)

A key pharmacokinetic advantage of clarithromycin over erythromycin is its significantly improved oral bioavailability. After a single 500 mg oral dose, clarithromycin achieves a bioavailability of 55%, which is more than double the ~25% bioavailability observed with an equivalent dose of erythromycin base [1]. This difference is a direct result of the 6-O-methyl substitution, which confers acid stability to the molecule [1].

Pharmacokinetics Drug Development Formulation Science

Clarithromycin vs. Erythromycin: Greater In Vitro Activity Against *Branhamella catarrhalis* (MIC90 of 0.06 vs. 0.25 mg/L)

Against the respiratory pathogen *Branhamella catarrhalis*, clarithromycin demonstrates superior in vitro potency compared to erythromycin. A study comparing MIC90 values found that clarithromycin had an MIC90 of 0.06 mg/L, while erythromycin had an MIC90 of 0.25 mg/L, indicating a 4-fold difference in activity [1]. This suggests clarithromycin may be more effective at lower concentrations against this specific pathogen.

Respiratory Infections Antimicrobial Susceptibility Microbiology

Clarithromycin vs. Erythromycin and Azithromycin: Lower MIC90 (≤0.125 μg/mL) and More Potent Bactericidal Activity Against *S. pneumoniae*

In a study of 120 pneumococcal isolates, clarithromycin demonstrated the lowest MIC90 against penicillin-susceptible strains, with values ≤0.125 μg/mL, which were consistently one to two dilutions lower than those of erythromycin and azithromycin [1]. Furthermore, while all three macrolides were uniformly bactericidal at 24 hours, the concentration required for bactericidal activity varied significantly. Erythromycin required a concentration eight times the MIC, whereas clarithromycin and azithromycin were both bactericidal at just two times the MIC, indicating a 4-fold higher potency in achieving bacterial killing [1].

Pneumococcal Infections Pharmacodynamics Bactericidal Activity

Clarithromycin vs. Azithromycin: A Divergent Interaction Profile with CYP3A4 Leading to Quantified Clinical Risk

Clarithromycin is a known inhibitor of the cytochrome P450 enzyme CYP3A4, a property it shares with erythromycin but critically not with azithromycin [1]. This pharmacological difference has direct and quantifiable clinical consequences. A large population-based study found that when co-prescribed with calcium-channel blockers, clarithromycin was associated with a significantly increased risk of hospitalization for hypotension, with an odds ratio (OR) of 3.7 (95% CI, 2.3 to 6.1) [1]. In stark contrast, azithromycin, which does not significantly inhibit CYP3A4, showed no such increased risk (OR 1.5; 95% CI, 0.8 to 2.8) [1].

Drug-Drug Interactions Clinical Safety CYP3A4 Inhibition

Clarithromycin vs. Azithromycin: Superior In Vitro Activity Against *S. pneumoniae* and *S. aureus*

While azithromycin is often cited for its gram-negative spectrum, a comparative in vitro study against common respiratory pathogens showed that clarithromycin was more active than azithromycin against key gram-positive bacteria. Specifically, clarithromycin demonstrated superior activity against *Streptococcus pneumoniae*, *Streptococcus pyogenes*, and *Staphylococcus aureus* [1]. This is in contrast to azithromycin, which was the most active agent against *Haemophilus influenzae* and *Moraxella catarrhalis* [1].

Gram-Positive Pathogens Respiratory Infections Microbiology

Evidence-Backed Application Scenarios for Clarithromycin Based on Comparative Performance


Pharmacokinetic Studies Requiring High and Predictable Oral Bioavailability

Clarithromycin is the preferred compound over erythromycin in research and industrial settings where consistent oral absorption is critical. Its bioavailability of 55% is more than double that of erythromycin base (~25%) [1], reducing inter-subject variability and ensuring reliable systemic exposure. This makes clarithromycin a superior candidate for controlled studies in human subjects or animal models investigating oral antibiotic efficacy and PK/PD relationships, especially when developing novel oral formulations or conducting comparative bioavailability studies.

In Vitro and In Vivo Studies Targeting Gram-Positive Respiratory Pathogens

For research programs focused on *Streptococcus pneumoniae* or *Staphylococcus aureus*, clarithromycin offers quantifiable advantages over azithromycin. In vitro data show clarithromycin has lower MIC90 values (≤0.125 μg/mL) and requires a 4-fold lower concentration (2x MIC vs. 8x MIC) to achieve a bactericidal effect against *S. pneumoniae* compared to erythromycin [1]. Furthermore, it is directly shown to be more active than azithromycin against *S. pneumoniae* and *S. aureus* [2]. This makes clarithromycin the evidence-based choice for validating novel anti-pneumococcal agents, studying mechanisms of resistance in gram-positive bacteria, or developing targeted therapies.

Investigations of CYP3A4-Mediated Drug-Drug Interactions

Clarithromycin serves as a well-characterized positive control and mechanistic probe for studying CYP3A4 inhibition. Unlike azithromycin, which has a negligible interaction profile, clarithromycin is a potent inhibitor of CYP3A4, with its use associated with a quantifiable 3.7-fold increased risk of clinical hypotension when co-administered with calcium-channel blockers [1]. This makes clarithromycin an essential tool in pharmaceutical development for assessing the interaction potential of new chemical entities and for validating in vitro-in vivo extrapolation (IVIVE) models of CYP3A4 inhibition.

Formulation Development for Acid-Labile or Poorly Soluble Oral Drugs

The development history of clarithromycin, particularly its extended-release (ER) formulation, provides a case study in overcoming bioavailability challenges. The original compound was designed to solve the acid instability of erythromycin [1], and subsequent patents detail the micronization of clarithromycin to improve dissolution and the creation of a once-daily ER formulation [2]. Researchers focused on formulation science and drug delivery can use clarithromycin as a model compound to study the impact of particle size reduction on bioavailability or to develop and test novel controlled-release technologies for poorly soluble or acid-labile BCS Class II/IV drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clarithromycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.